{[4-(3-CHLOROBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE
Description
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)sulfonyl-1,4-thiazepan-3-yl]-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2S2/c1-16(2)10-13-11-20-8-4-7-17(13)21(18,19)14-6-3-5-12(15)9-14/h3,5-6,9,13H,4,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYOLLAXGDTMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1S(=O)(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(3-CHLOROBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-chlorobenzenesulfonyl chloride with a thiazepane derivative under basic conditions to form the sulfonylated thiazepane intermediate. This intermediate is then reacted with dimethylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade solvents and reagents, along with stringent purification techniques, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
{[4-(3-CHLOROBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE can undergo various chemical reactions, including:
Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobenzenesulfonyl group can be reduced to the corresponding benzenesulfonyl derivative.
Substitution: The chlorine atom in the chlorobenzenesulfonyl group can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted benzenesulfonyl derivatives, and various thiazepane derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Structure
The compound features a thiazepane ring, which is a seven-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of the 3-chlorobenzenesulfonyl group enhances its reactivity and potential biological activity.
Pharmaceutical Development
The thiazepane scaffold is recognized for its potential as a pharmacophore in drug design. Compounds containing the thiazepane ring have been investigated for their activity against various biological targets:
- Bromodomain Inhibition : Some thiazepane derivatives have shown binding affinity to bromodomain proteins, which are implicated in cancer biology. The synthesized compounds were evaluated for their ability to inhibit BRD4-D1, a key player in transcriptional regulation linked to oncogenesis .
- Antimicrobial Activity : Thiazepanes have been explored for their antimicrobial properties. Studies indicate that modifications to the thiazepane structure can enhance activity against specific bacterial strains .
Biological Assays
The compound has been utilized in various biological assays to assess its efficacy:
- In vitro Testing : Biological assays involving cell lines have demonstrated the compound's potential cytotoxic effects against cancer cells. The structure-activity relationship (SAR) studies are crucial for optimizing these compounds for improved efficacy .
- Fragment-Based Drug Discovery : The thiazepane scaffold serves as a fragment in drug discovery efforts, allowing researchers to explore new chemical entities that can modulate protein interactions effectively .
Case Study 1: Bromodomain Ligands
A recent study focused on synthesizing a series of thiazepane derivatives to evaluate their binding affinity to BRD4. The study revealed that specific modifications to the thiazepane ring significantly increased binding efficiency, highlighting the importance of structural diversity in drug design .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of various thiazepane derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial activity, suggesting their potential as lead compounds for antibiotic development .
Mechanism of Action
The mechanism of action of {[4-(3-CHLOROBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, disrupting essential metabolic pathways and leading to antibacterial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from CymitQuimica
The following discontinued analogues from CymitQuimica’s secondary amine catalog provide foundational insights:
4-((1,4-Thiazepan-3-yl)Methyl)Morpholine
- Core Structure : 1,4-thiazepane ring.
- Substituents: Morpholinomethyl group at position 3 (vs. dimethylaminomethyl in the target compound).
- Key Differences: Morpholine introduces a six-membered oxygen- and nitrogen-containing heterocycle, increasing polarity and reducing lipophilicity compared to dimethylamine.
- Status : Discontinued due to unspecified synthesis or stability challenges .
(6-Oxo-1,6-Dihydro-Pyridin-3-yl)-Carbamic Acid Tert-Butyl Ester
- Core Structure : Pyridine ring (six-membered, nitrogen-containing) instead of thiazepane.
- Substituents : Tert-butyl carbamate at position 3.
- Key Differences :
- Pyridine’s aromaticity confers rigidity, contrasting with the thiazepane’s flexibility.
- Carbamic acid tert-butyl ester serves as a protective group, limiting direct biological activity compared to the reactive dimethylamine and sulfonyl groups.
Comparative Data Table
Research Findings and Implications
- Target Compound Advantages: The 3-chlorobenzenesulfonyl group may enhance binding affinity to sulfonamide-sensitive targets (e.g., carbonic anhydrase, serotonin receptors) compared to non-sulfonylated analogues. Dimethylamine’s lower steric hindrance vs. morpholine could improve membrane permeability.
- Challenges with Analogues :
- Morpholine derivative’s discontinuation suggests poor bioavailability or metabolic instability in vivo.
- Pyridine-based carbamate’s lack of a sulfonyl group limits its utility in sulfonamide-driven applications.
Biological Activity
The compound {[4-(3-chlorobenzenesulfonyl)-1,4-thiazepan-3-yl]methyl}dimethylamine is a thiazepine derivative that has garnered attention due to its potential biological activities. Thiazepines are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound can be classified under thiazepine derivatives, which are characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen. The presence of a chlorobenzenesulfonyl group enhances its reactivity and potential biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClN₃O₂S |
| Molecular Weight | 319.82 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not available] |
Antibacterial Activity
Thiazepine derivatives have shown significant antibacterial properties. Studies indicate that modifications in the thiazepine structure can lead to enhanced activity against both Gram-positive and Gram-negative bacteria. For instance:
- A series of 1,4-thiazine analogs demonstrated broad-spectrum antibacterial action, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range against resistant strains .
Antifungal Activity
Research into thiazepine derivatives has also revealed antifungal properties. Compounds similar to this compound have been tested against various fungal pathogens, showing promising results that warrant further exploration .
Anti-inflammatory Effects
Thiazepines have been implicated in anti-inflammatory responses. Certain derivatives have been evaluated in models of acute inflammation, demonstrating significant reductions in edema comparable to standard anti-inflammatory agents like diclofenac . This suggests that the compound may have therapeutic potential for inflammatory conditions.
Anticancer Potential
The anticancer activity of thiazepine derivatives is an area of active research. Some studies have reported that modifications to the thiazepine structure can enhance cytotoxicity against various cancer cell lines. For example, certain bicyclic thiazolidinyl-1,4-thiazepines exhibited low micromolar EC50 values against Trypanosoma brucei, indicating potential as antiparasitic agents as well .
Case Studies
- Antimicrobial Evaluation : In a study evaluating a series of thiazepine derivatives, researchers found that specific modifications led to enhanced antibacterial activity against multi-drug resistant strains. The most effective compounds showed MIC values as low as 0.5 µg/mL against Staphylococcus aureus .
- Anti-inflammatory Activity : In a model of rat paw edema, several thiazepine derivatives were tested for their ability to reduce inflammation. Compounds demonstrated significant anti-inflammatory effects with reductions in paw swelling comparable to conventional treatments .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for the development of new therapeutic agents. Modifications such as varying the substituents on the thiazepine ring or altering the sulfonyl group can significantly impact biological efficacy. Research indicates that:
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for synthesizing {[4-(3-chlorobenzenesulfonyl)-1,4-thiazepan-3-yl]methyl}dimethylamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound's synthesis can be optimized using a multi-step approach involving sulfonylation of the thiazepane core followed by alkylation. For example, analogous sulfonamide-thiazepane derivatives (e.g., ) are synthesized via nucleophilic substitution under inert conditions (N₂ atmosphere) with polar aprotic solvents like DMF. Yield improvements (e.g., 65–75%) are achieved by controlling stoichiometry of 3-chlorobenzenesulfonyl chloride and monitoring pH to prevent side reactions. IR spectroscopy (e.g., S=O stretching at ~1346 cm⁻¹) and ¹H NMR (e.g., dimethylamine protons at δ 2.2–2.4 ppm) confirm intermediate steps .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹³C NMR are essential for verifying molecular weight and carbon environments. For example, IR spectroscopy identifies sulfonyl (S=O) and amine (N–H) functional groups, while reversed-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities. In related sulfonamide-thiazepane derivatives ( ), LC-MS with electrospray ionization (ESI+) confirms molecular ion peaks matching theoretical masses .
Q. How can researchers link this compound’s structural features to its hypothesized biological or chemical activity?
- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) and pharmacophore modeling can predict interactions with biological targets. For instance, the 3-chlorobenzenesulfonyl group may enhance binding affinity to hydrophobic enzyme pockets, while the thiazepane ring’s conformational flexibility could influence metabolic stability. Align findings with theoretical frameworks ( ) to contextualize mechanisms, such as enzyme inhibition or receptor modulation .
Advanced Research Questions
Q. How can crystallographic disorder in this compound be resolved during structure determination?
- Methodological Answer : Use SHELXTL (Bruker AXS) or SHELXL ( ) for refinement, applying PART and SUMP instructions to model disorder. For example, split the thiazepane ring into two conformers with occupancy ratios refined against diffraction data (e.g., 70:30). High-resolution data (d ≤ 0.8 Å) and TWIN/BASF commands may resolve twinning in sulfonamide derivatives. Validate with R₁ < 5% and wR₂ < 12% .
Q. What computational strategies are effective for modeling this compound’s electronic properties and reaction pathways?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level ( ) calculates frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. For sulfonamide-thiazepane analogs, Mulliken charge analysis identifies nucleophilic sites (e.g., dimethylamine nitrogen). Solvent effects (PCM model) and transition-state optimization (NEB method) simulate reaction mechanisms, such as sulfonamide hydrolysis .
Q. How should researchers address contradictory data in solubility or reactivity studies of this compound?
- Methodological Answer : Systematically vary experimental parameters (e.g., solvent polarity, temperature) and apply multivariate analysis (ANOVA). For example, if solubility in DMSO conflicts with literature, use dynamic light scattering (DLS) to detect aggregation. Cross-validate reactivity assays (e.g., LC-MS kinetics) with control experiments to isolate confounding factors ( ) .
Theoretical and Framework-Driven Questions
Q. How can a theoretical framework guide the design of analogs with improved metabolic stability?
- Methodological Answer : Ground the study in enzyme kinetics (e.g., cytochrome P450 metabolism) and structure-activity relationship (SAR) principles. For instance, introduce steric hindrance at the dimethylamine group (e.g., ’s hydrochloride salt derivatives) to reduce oxidative dealkylation. Validate with in vitro microsomal assays and correlate results with computed logP and topological polar surface area (TPSA) .
Q. What methodologies integrate crystallographic data with molecular dynamics (MD) simulations to study conformational flexibility?
- Methodological Answer : Combine X-ray structures ( ) with AMBER or GROMACS MD simulations (NPT ensemble, 300 K, 100 ns). Analyze root-mean-square fluctuation (RMSF) of the thiazepane ring to identify flexible regions. Overlay MD trajectories with crystallographic B-factors to validate dynamic behavior .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
